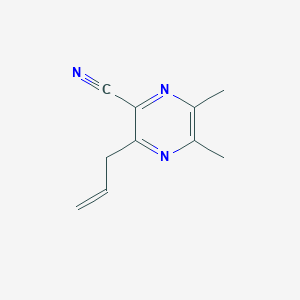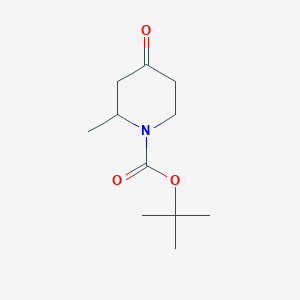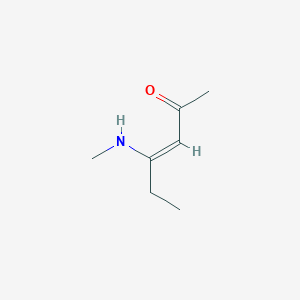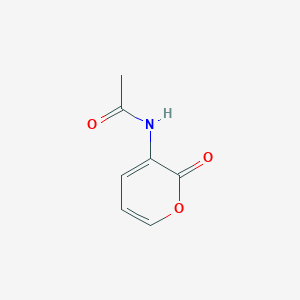
3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields. It is a member of the pyrazine family and is characterized by its unique chemical structure and properties.
Mechanism Of Action
The mechanism of action of 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile is not fully understood. However, it has been suggested that it exerts its antimicrobial and anti-inflammatory effects by inhibiting the growth and activity of various microorganisms and inflammatory mediators. It has also been suggested that it exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. It has also been found to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile in lab experiments is its broad-spectrum antimicrobial and anti-inflammatory activity. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the study of 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile. One direction is to further investigate its potential as a flavoring agent in the food industry. Another direction is to study its potential use in the synthesis of new drugs. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesis Methods
The synthesis of 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile involves a multi-step process. The first step is the reaction of 2,3-dimethylpyrazine with allyl bromide in the presence of a base to form 3-allyl-2,3-dimethylpyrazine. The second step involves the reaction of 3-allyl-2,3-dimethylpyrazine with cyanogen bromide to form 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile. This synthesis method has been optimized to obtain a high yield of the final product.
Scientific Research Applications
3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile has been studied extensively for its potential application in various fields. It has been found to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a flavoring agent in the food industry. Additionally, it has been investigated for its potential use in the synthesis of new drugs.
properties
CAS RN |
173417-49-7 |
|---|---|
Product Name |
3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile |
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5,6-dimethyl-3-prop-2-enylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-4-5-9-10(6-11)13-8(3)7(2)12-9/h4H,1,5H2,2-3H3 |
InChI Key |
RNBXVDOLCVJSGK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)CC=C)C#N)C |
Canonical SMILES |
CC1=C(N=C(C(=N1)CC=C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)



![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)

![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)


![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)